1-[1-(3-Methoxyphenyl)-2-(4-methyl-1-piperazinyl)ethyl]cyclohexanol Dihydrochloride
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Overview
Description
1-[1-(3-Methoxyphenyl)-2-(4-methyl-1-piperazinyl)ethyl]cyclohexanol Dihydrochloride is a complex organic compound that features a cyclohexanol core with a methoxyphenyl and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Methoxyphenyl)-2-(4-methyl-1-piperazinyl)ethyl]cyclohexanol Dihydrochloride typically involves multiple steps. One common method includes the reaction of 3-methoxyphenyl with 4-methyl-1-piperazine under controlled conditions to form an intermediate. This intermediate is then reacted with cyclohexanol in the presence of a suitable catalyst to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-Methoxyphenyl)-2-(4-methyl-1-piperazinyl)ethyl]cyclohexanol Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[1-(3-Methoxyphenyl)-2-(4-methyl-1-piperazinyl)ethyl]cyclohexanol Dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[1-(3-Methoxyphenyl)-2-(4-methyl-1-piperazinyl)ethyl]cyclohexanol Dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
Uniqueness
1-[1-(3-Methoxyphenyl)-2-(4-methyl-1-piperazinyl)ethyl]cyclohexanol Dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexanol core with methoxyphenyl and piperazinyl groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H32N2O2 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-[1-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C20H32N2O2/c1-21-11-13-22(14-12-21)16-19(20(23)9-4-3-5-10-20)17-7-6-8-18(15-17)24-2/h6-8,15,19,23H,3-5,9-14,16H2,1-2H3 |
InChI Key |
WWUZCWXKLHVLMN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(C2=CC(=CC=C2)OC)C3(CCCCC3)O |
Origin of Product |
United States |
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